
Austocystin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Austocystin B is a natural compound isolated from the fungus Aspergillus. It belongs to a class of compounds known as mycotoxins, which are secondary metabolites produced by fungi. This compound has garnered significant attention due to its potent cytotoxic properties, making it a subject of interest in cancer research and other biomedical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Austocystin B typically involves the isolation of the compound from the fungal species Aspergillus. The process begins with the cultivation of the fungus under specific conditions that promote the production of this compound. The compound is then extracted using organic solvents and purified through chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Techniques such as solid-state fermentation and liquid fermentation are being explored to enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions: Austocystin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of more reactive quinone intermediates.
Scientific Research Applications
Austocystin B has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of mycotoxins.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy. This compound has shown promise in selectively targeting cancer cells while sparing healthy cells.
Mechanism of Action
Austocystin B exerts its effects primarily through the induction of DNA damage. The compound is activated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that cause DNA strand breaks and other forms of genetic damage. This mechanism is particularly effective in cancer cells, which often have elevated levels of cytochrome P450 enzymes.
Comparison with Similar Compounds
Austocystin D: Another mycotoxin from Aspergillus with similar cytotoxic properties.
Aflatoxin B1: A well-known mycotoxin that also induces DNA damage through activation by cytochrome P450 enzymes.
Sterigmatocystin: A precursor to aflatoxins with similar structural features and biological activity.
Uniqueness of Austocystin B: this compound is unique in its selective cytotoxicity towards cancer cells, making it a promising candidate for targeted cancer therapy. Its activation by cytochrome P450 enzymes and the resulting DNA damage mechanism distinguish it from other mycotoxins.
Properties
CAS No. |
55256-57-0 |
|---|---|
Molecular Formula |
C22H20O7 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(4S,8R)-2,18-dihydroxy-15-(3-hydroxy-3-methylbutyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |
InChI |
InChI=1S/C22H20O7/c1-22(2,26)7-5-10-3-4-12(23)16-19(25)17-14(28-20(10)16)9-13-15(18(17)24)11-6-8-27-21(11)29-13/h3-4,6,8-9,11,21,23-24,26H,5,7H2,1-2H3/t11-,21+/m0/s1 |
InChI Key |
JWPAJVNQGTWPMI-WIUDPPPLSA-N |
Isomeric SMILES |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@H]4C=CO5)O)O |
Canonical SMILES |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


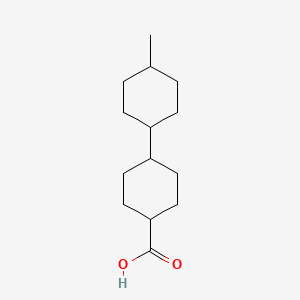
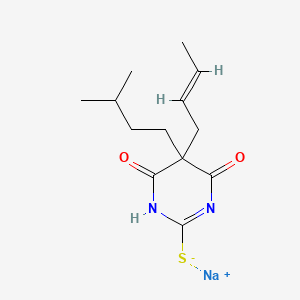
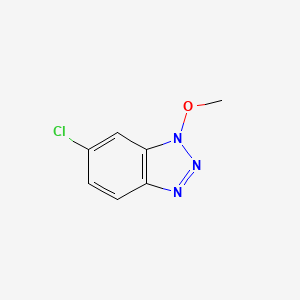
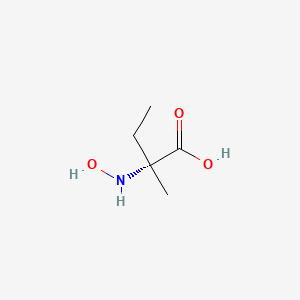
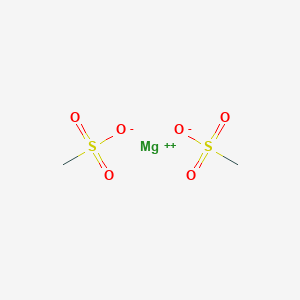
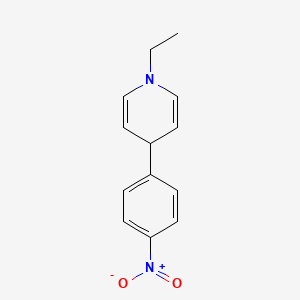
![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)
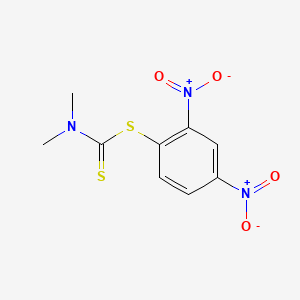
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)
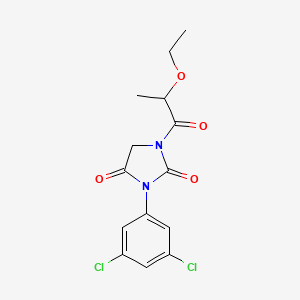
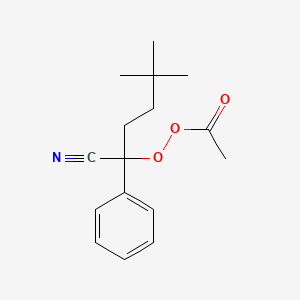
![(4Z)-4-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13808651.png)
![5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13808653.png)
